molecular formula C19H15NO4 B1212554 Menisporphine CAS No. 83287-02-9

Menisporphine

Cat. No.: B1212554
CAS No.: 83287-02-9
M. Wt: 321.3 g/mol
InChI Key: LHRMNRPHVHDOJH-UHFFFAOYSA-N
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Description

Menisporphine is a naturally occurring alkaloid that belongs to the oxoisoaporphine subclass of aporphinoid alkaloids. It was first isolated from the plant Menispermum dauricum DC. This compound has garnered significant interest due to its unique structural properties and potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of menisporphine can be achieved through several methods. One notable method involves the photoredox-catalyzed direct C–H arylation of isoquinoline with aryldiazonium salt. This method is mild and efficient, providing a convergent and flexible approach to access diverse isoquinoline structures . Another method involves the regioselective metalation of alkoxy-substituted isoquinolines at C-1, followed by reaction with iodine and subsequent Suzuki cross-coupling .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale synthesis of isoquinoline derivatives, followed by specific reaction conditions to achieve the desired alkaloid. The use of photoredox catalysis and regioselective metalation are key steps in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Menisporphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, quinones, and substituted isoquinolines .

Properties

IUPAC Name

5,10,11-trimethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-22-11-4-5-12-13(9-11)18(21)16-15-10(6-7-20-17(12)15)8-14(23-2)19(16)24-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRMNRPHVHDOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=NC=CC4=CC(=C(C(=C43)C2=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232245
Record name Menisporphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83287-02-9
Record name Menisporphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083287029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menisporphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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